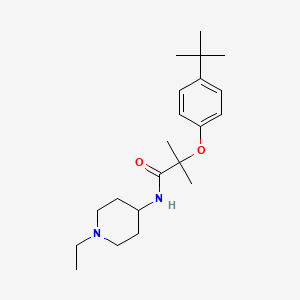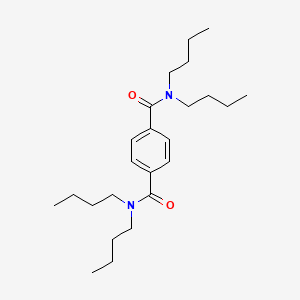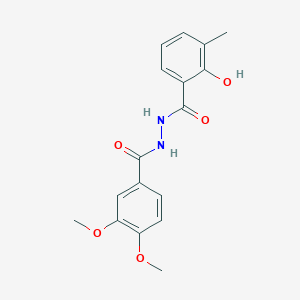
2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)-2-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs for various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)-2-methylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and receptors in the body, which are involved in the development of various diseases.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)-2-methylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. Additionally, it has been shown to improve cognitive function and reduce the symptoms of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)-2-methylpropanamide in lab experiments is its ability to selectively target specific enzymes and receptors, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)-2-methylpropanamide in scientific research. One of the main areas of focus is the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the development of new drugs.
Synthesemethoden
The synthesis of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)-2-methylpropanamide is a complex process that involves several steps. The first step is the synthesis of 4-tert-butylphenol, which is then reacted with ethyl chloroformate to form the corresponding ethyl ester. The ethyl ester is then reacted with 1-ethyl-4-piperidone to form the corresponding amide. Finally, the amide is reacted with 2-methylpropanoyl chloride to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)-2-methylpropanamide has been extensively studied for its potential use in the development of new drugs for various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(1-ethylpiperidin-4-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-7-23-14-12-17(13-15-23)22-19(24)21(5,6)25-18-10-8-16(9-11-18)20(2,3)4/h8-11,17H,7,12-15H2,1-6H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIDXRAUCBVPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C(C)(C)OC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N-(1-ethylpiperidin-4-yl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5206873.png)

![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5206908.png)
![5,14-bis(3-methylphenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.0~2,10~.0~3,7~.0~12,16~]octadeca-9,17-diene-4,6,13,15-tetrone](/img/structure/B5206914.png)


![4-{(2-furylmethyl)[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxobutanoic acid](/img/structure/B5206925.png)
![1-(2-fluoro-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5206949.png)

![3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5206965.png)
![2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5206970.png)
![benzyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5206973.png)